tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Description
Background and Chemical Significance of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
This compound belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are renowned for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The tert-butyl ester moiety in this compound enhances its lipophilicity, improving solubility in organic solvents and facilitating its use in cross-coupling reactions. The bromine atom at the pyrazole’s 4-position serves as a reactive site for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of complex derivatives.
This compound’s significance lies in its dual functionality: the pyrazole ring acts as a pharmacophore, while the tert-butyl group stabilizes intermediates during synthetic workflows. Its role in constructing fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, underscores its utility in drug discovery. For example, pyrazolo-pyrimidine derivatives are key structural motifs in kinase inhibitors and antiviral agents.
Historical Context in Pyrazole Chemistry Research
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone), marking the first therapeutic application of pyrazoles. Early methods relied on cyclocondensation of hydrazines with 1,3-diketones, a strategy still employed today. The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, expanded interest in their biochemical roles.
Advances in regioselective synthesis during the 21st century enabled precise functionalization of pyrazole rings. This compound emerged as a product of these innovations, leveraging modern catalytic techniques to achieve high-purity N-substituted derivatives. Its development reflects broader trends in heterocyclic chemistry, where steric and electronic tuning of substituents optimizes reactivity and bioavailability.
Structural Classification Within N-Substituted Pyrazole Derivatives
The compound is classified as a 1-N-substituted pyrazole derivative, distinguished by its acetoxy tert-butyl group at the pyrazole’s 1-position and a bromine atom at the 4-position. This substitution pattern contrasts with 3- or 5-substituted pyrazoles, which exhibit distinct electronic properties and tautomeric behaviors.
The tert-butyl group’s bulkiness minimizes undesired side reactions during nucleophilic substitutions, while the ester linkage allows for hydrolytic cleavage to carboxylic acids under acidic or basic conditions. Such structural adaptability positions this compound as a precursor for prodrugs and polymerizable monomers.
Chemical Identity Parameters and Molecular Characteristics
This compound is defined by the following parameters:
Spectroscopic data, including ¹H-NMR and ¹³C-NMR, confirm the structure:
- ¹H-NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.85 (s, 2H, CH₂), 7.50 (s, 1H, pyrazole-H3), 7.90 (s, 1H, pyrazole-H5).
- ¹³C-NMR (CDCl₃): δ 28.1 (tert-butyl), 81.5 (C-O), 122.1 (C-Br), 140.2 (pyrazole C4), 167.8 (C=O).
The compound’s stability under ambient conditions and compatibility with common reagents make it a practical choice for multistep syntheses.
Properties
IUPAC Name |
tert-butyl 2-(4-bromopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXOBOFWHNUWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromo-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SN_NNAr)
The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups or modifying the heterocyclic core.
Example Reaction:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Sodium methoxide (NaOMe), DMF, 80°C | tert-Butyl 2-(4-methoxy-1H-pyrazol-1-yl)acetate | 72% |
Key Findings:
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Bromine’s electron-withdrawing effect activates the pyrazole ring for nucleophilic attack.
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Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-bulky analogs.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh)Cl, NaCO, DME/HO, 87°C | tert-Butyl 2-(4-aryl-1H-pyrazol-1-yl)acetate | 82–95% |
Mechanistic Insights:
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The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with a boronic acid and reductive elimination .
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Electron-rich aryl boronic acids achieve higher yields due to faster transmetallation .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Hydrolysis Conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4M HCl in 1,4-dioxane, RT, 6h | 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid | 89% |
Applications:
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The carboxylic acid product serves as a precursor for amide formation or further functionalization .
Lithiation and Functionalization
The pyrazole ring undergoes deprotonation at the 5-position using strong bases, enabling electrophilic quenching.
Example Reaction:
| Reagent/Conditions | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|
| -BuLi, THF, –78°C | CO | tert-Butyl 2-(4-bromo-5-carboxy-1H-pyrazol-1-yl)acetate | 67% |
Key Observations:
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Lithiation occurs regioselectively at the 5-position due to bromine’s directing effect .
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Quenching with CO introduces carboxylic acid groups for further derivatization .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.
Example:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, DIPEA, DMF, 120°C | Fused pyrazolo[1,5-a]pyrimidine derivatives | 65% |
Applications:
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Generates polycyclic heteroaromatic systems for pharmaceutical or materials science applications.
Reaction Comparison Table
| Reaction Type | Key Reagents/Catalysts | Typical Yield | Selectivity |
|---|---|---|---|
| SAr | NaOMe, KCO | 65–75% | Moderate |
| Suzuki Coupling | Pd(PPh)Cl | 80–95% | High |
| Ester Hydrolysis | HCl (gaseous or in dioxane) | 85–90% | High |
| Lithiation | -BuLi | 60–70% | High |
Stability and Reactivity Considerations
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Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Sensitivity: Moisture-sensitive due to the tert-butyl ester; storage under anhydrous conditions is recommended .
This compound’s versatility in cross-coupling, substitution, and functional group transformations makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a crucial intermediate in the synthesis of various pyrazole derivatives, which are explored for their medicinal properties. These derivatives have shown potential as enzyme inhibitors, particularly targeting kinases involved in cancer and inflammatory pathways.
Biological Activities:
- Enzyme Inhibition: Compounds containing pyrazole moieties have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which are implicated in inflammatory responses.
- Anticancer Potential: Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, with ongoing studies evaluating the specific efficacy of this compound against various cancer cell lines.
Agrochemicals
In the agricultural sector, this compound is being investigated for its potential use in developing agrochemicals. Its unique structure allows for the design of molecules with specific properties that can enhance crop protection and yield .
Specialty Chemicals
The compound's structural features make it suitable for applications in the production of specialty chemicals, including dyes and polymers. Its lipophilicity may improve its utility in formulations requiring enhanced membrane permeability .
Data Tables
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| This compound | Bromo group at position 4 | Potential anticancer activity |
| 3-Bromo-1H-pyrazole | Bromine at position 3 | Exhibits antimicrobial properties |
| 5-Methylpyrazole | Methyl group at position 5 | Known for anti-inflammatory effects |
| 4-Acetylpyrazole | Acetyl group at position 4 | Potential anticancer activity |
Table 2: Synthesis Conditions for this compound
| Parameter | Conditions |
|---|---|
| Solvent | DMF or THF |
| Base | Potassium carbonate or sodium hydride |
| Temperature | Reflux |
| Reaction Time | Typically several hours |
Case Study 1: Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways influenced by this compound.
Case Study 2: Enzyme Inhibition
Research has shown that pyrazole derivatives can effectively inhibit cyclooxygenase enzymes involved in inflammatory pathways. The presence of the bromine atom in this compound enhances its binding affinity due to increased hydrophobic interactions, making it a candidate for further exploration in anti-inflammatory drug development .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is largely dependent on its interactions with biological targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom and ester group may also contribute to the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are typically used to elucidate these interactions and pathways .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Core Pyrazole-Bromine Motif : All compounds share a brominated pyrazole core, but the bromine substitution varies (e.g., 3- vs. 4-position). The 4-bromo substitution in the target compound enhances its reactivity in Suzuki-Miyaura couplings compared to 3-bromo analogues .
Ester vs. Acid Derivatives :
- The carboxylic acid derivative (2-(4-bromo-1H-pyrazol-1-yl)acetic acid) has a similarity score of 0.92 to the target compound, differing only in the ester-to-acid conversion. This makes the acid a precursor for synthesizing the ester or other derivatives .
- Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity: 0.78) introduces a methyl group on the pyrazole nitrogen, reducing steric hindrance compared to the tert-butyl group .
Ester Chain Variations: Replacing tert-butyl with ethyl (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) lowers molecular weight and alters lipophilicity, impacting solubility and bioavailability .
Biological Activity
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (C₉H₁₃BrN₂O₂) is an organic compound characterized by a tert-butyl group and a bromo-substituted pyrazole ring. Its molecular weight is approximately 261.12 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the bromine atom is significant as it can influence the compound's reactivity and interactions with biological targets. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to other pyrazole derivatives.
Biological Applications
Research indicates that pyrazole derivatives, including this compound, are being investigated for their potential as enzyme inhibitors, particularly targeting kinases involved in cancer and inflammatory pathways. The following are some notable biological activities associated with pyrazole compounds:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. Some studies report IC50 values ranging from 2.43 to 14.65 μM for related compounds .
- Anti-inflammatory Effects : Compounds with a pyrazole core have been explored for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Enzyme Inhibition : There is evidence that these compounds can act as inhibitors of specific enzymes, including those involved in tumor progression and inflammation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 3-Bromo-1H-pyrazole | Bromine at position 3 | Exhibits antimicrobial properties |
| 5-Methylpyrazole | Methyl group at position 5 | Known for anti-inflammatory effects |
| 4-Acetylpyrazole | Acetyl group at position 4 | Potential anticancer activity |
The bromo-substituted derivative may exhibit different electronic and steric properties compared to its chloro and methyl analogs, potentially affecting its chemical behavior and biological activity.
Case Studies
Several studies have highlighted the biological relevance of pyrazole derivatives:
- Anticancer Screening : A study synthesized various pyrazole derivatives, including those similar to this compound, which exhibited significant growth inhibition against MDA-MB-231 cells. The most effective compounds induced apoptosis and enhanced caspase activity, confirming their potential as anticancer agents .
- Enzyme Targeting : Research has indicated that certain pyrazole derivatives can selectively inhibit kinases involved in cancer pathways, suggesting a mechanism through which this compound might exert its effects .
- Inflammation Models : In vitro studies have demonstrated that pyrazole compounds can reduce inflammatory markers in cell cultures, indicating their potential utility in treating inflammatory diseases.
Q & A
Q. How should researchers design a stability-indicating assay for tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate under accelerated degradation conditions?
- Answer: Stress testing includes exposure to heat (40–60°C), UV light (ICH Q1B), and oxidizers (H₂O₂). Forced degradation products are profiled via UPLC-PDA-MS. Method validation follows ICH Q2(R1) criteria (linearity, LOQ, precision). For example, a 15-minute gradient (5–95% acetonitrile in water) resolves the parent compound from hydrolytic and oxidative degradants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
